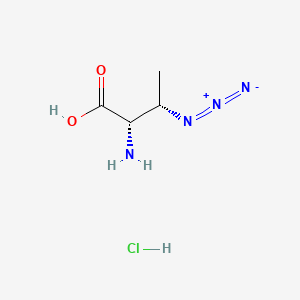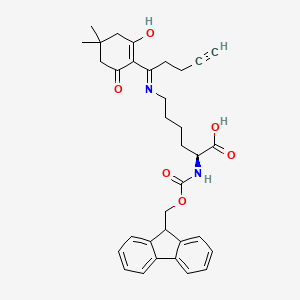
(2S,3S)-2-amino-3-azidobutanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2-amino-3-azidobutanoic acid;hydrochloride is a unique compound that belongs to the class of azido amino acids It is characterized by the presence of an azido group (-N₃) attached to the butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-amino-3-azidobutanoic acid;hydrochloride typically involves the azidation of a suitable precursor amino acid. One common method is the diazotization of (2S,3S)-2-amino-3-chlorobutanoic acid followed by substitution with sodium azide. The reaction is carried out under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to obtain the hydrochloride salt form of the compound.
Types of Reactions:
Oxidation: The azido group in this compound can undergo oxidation reactions to form nitro derivatives.
Reduction: Reduction of the azido group can lead to the formation of amino derivatives.
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitrobutanoic acid derivatives.
Reduction: Aminobutanoic acid derivatives.
Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.
科学研究应用
(2S,3S)-2-amino-3-azidobutanoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of protein modifications and labeling due to its azido group.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (2S,3S)-2-amino-3-azidobutanoic acid;hydrochloride involves its interaction with biological molecules through the azido group. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful for bioconjugation and labeling studies. The compound can also act as a precursor for the synthesis of various bioactive molecules.
相似化合物的比较
(2S,3S)-2-amino-3-chlorobutanoic acid: Similar structure but with a chlorine atom instead of an azido group.
(2S,3S)-2-amino-3-hydroxybutanoic acid: Contains a hydroxyl group instead of an azido group.
(2S,3S)-2-amino-3-bromobutanoic acid: Similar structure with a bromine atom instead of an azido group.
Uniqueness: (2S,3S)-2-amino-3-azidobutanoic acid;hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and applications. The azido group allows for versatile chemical modifications and bioconjugation, making this compound valuable in various research fields.
属性
IUPAC Name |
(2S,3S)-2-amino-3-azidobutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2.ClH/c1-2(7-8-6)3(5)4(9)10;/h2-3H,5H2,1H3,(H,9,10);1H/t2-,3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWINUACJIVWJPZ-GVOALSEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)N)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














